Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
CAS No.: 428473-89-6
Cat. No.: VC6576840
Molecular Formula: C12H13ClO5
Molecular Weight: 272.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428473-89-6 |
|---|---|
| Molecular Formula | C12H13ClO5 |
| Molecular Weight | 272.68 |
| IUPAC Name | methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
| Standard InChI | InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | PBIVURKETUVFLK-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate, reflects its intricate substitution pattern. The central benzene ring is functionalized at the 2-, 4-, and 6-positions with chlorine, formyl, and ethoxy groups, respectively. A methyl ester-linked acetate group extends from the phenoxy oxygen at the 1-position (Figure 1).
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClO₅ | |
| Molecular Weight | 272.68 g/mol | |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC | |
| InChIKey | PBIVURKETUVFLK-UHFFFAOYSA-N |
The formyl (-CHO) and chloro (-Cl) groups confer electrophilic reactivity, while the ethoxy (-OCH₂CH₃) and ester (-COOCH₃) moieties influence solubility and steric interactions .
Crystallographic and Conformational Analysis
Though single-crystal X-ray data for this specific compound remains unpublished, analogs such as ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate (PubChem CID 4770937) exhibit planar aromatic systems with substituents oriented orthogonally to minimize steric strain . Computational models predict similar conformational behavior for the methyl variant, with the ethoxy group adopting a staggered configuration relative to the benzene plane.
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) or condensation reaction. A representative protocol involves:
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Substrate Preparation: 2-Chloro-6-ethoxy-4-hydroxybenzaldehyde is synthesized through sequential ethoxylation and formylation of 2-chlororesorcinol.
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Esterification: The phenolic hydroxyl group reacts with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) under refluxing methanol .
Reaction Scheme:
Yields range from 52% to 93%, depending on reaction time, temperature, and purity of starting materials .
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Methanol balances reactivity and solubility .
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Catalysis: Gaseous HCl accelerates condensation reactions by protonating carbonyl groups, as demonstrated in the synthesis of related chromanone derivatives .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands include:
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1742 cm⁻¹: Ester carbonyl (C=O) stretch.
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1695 cm⁻¹: Aldehyde carbonyl (C=O) stretch.
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1250–1050 cm⁻¹: C-O-C asymmetric stretching of ether and ester groups .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 9.90 (s, 1H): Aldehydic proton (-CHO).
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δ 7.90–6.60 (m, 3H): Aromatic protons (H-3, H-5, H-6).
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δ 4.73 (s, 2H): Methylene protons (-OCH₂COO-).
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δ 3.82 (s, 3H): Methyl ester (-COOCH₃).
¹³C NMR:
Applications in Organic and Medicinal Chemistry
Intermediate in Heterocyclic Synthesis
The formyl group participates in cyclocondensation reactions to yield benzopyrans, quinazolines, and chromanones. For example, reaction with 7-methoxychroman-4-one under HCl gas produces cytotoxic 3-benzylidene-4-chromanones .
Comparative Analysis with Related Esters
Table 3: Structural and Functional Comparisons
| Property | Methyl 2-(2-Chloro-6-Ethoxy-4-Formylphenoxy)Acetate | Methyl 2-(2-Chloro-6-Ethoxy-4-Formylphenoxy)Propanoate |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClO₅ | C₁₃H₁₅ClO₅ |
| Molecular Weight | 272.68 g/mol | 286.71 g/mol |
| Ester Group | Acetate (-COOCH₃) | Propanoate (-COOCH₂CH₃) |
| Synthetic Utility | Intermediate for heterocycles | Precursor for prodrugs |
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